2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide
Description
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a cyclopropyl group at the 3-position and an acetamide side chain linked to a 2,2,2-trifluoroethyl moiety. The trifluoroethyl group enhances lipophilicity and metabolic stability due to the strong electron-withdrawing nature of fluorine.
While direct pharmacological data for this compound are absent in the provided evidence, structurally related acetamide derivatives (e.g., benzothiazole- and pyridazinyl-acetamides) are explored as intermediates or candidates in drug discovery, particularly for kinase inhibition or anticancer activity. Its synthesis likely involves coupling of 3-cyclopropylpyridazinone with a bromoacetamide intermediate, followed by N-alkylation with 2,2,2-trifluoroethylamine.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)6-15-9(18)5-17-10(19)4-3-8(16-17)7-1-2-7/h3-4,7H,1-2,5-6H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFQJRRSVLHSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group is typically introduced through nucleophilic substitution reactions using trifluoroethyl halides or trifluoroethyl sulfonates.
Final Coupling: The final step involves coupling the pyridazinone intermediate with the trifluoroethyl acetamide moiety, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyridazinone ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the cyclopropyl group or pyridazinone ring.
Reduction Products: Reduced forms of the pyridazinone ring.
Substitution Products: Substituted derivatives at the trifluoroethyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for new drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s simpler structure (vs. ’s zoldonrasib) makes it more amenable to large-scale synthesis and derivatization.
- Structure-Activity Relationships (SAR) : The cyclopropyl group’s strain energy could enhance binding to flat hydrophobic pockets, while the trifluoroethyl group balances lipophilicity and solubility.
- Limitations : Lack of direct crystallographic or pharmacological data for the target compound necessitates further experimental validation.
Biological Activity
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound with a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 305.27 g/mol. The compound features a pyridazinone core, which is pivotal for its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. Inhibition of COX-2 is associated with anti-inflammatory effects without the gastrointestinal side effects linked to COX-1 inhibition .
- Receptor Modulation : Preliminary studies suggest that the compound may interact with specific receptors involved in various signaling pathways, potentially modulating physiological responses related to inflammation and pain management.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits COX-2 activity, reducing inflammation and associated pain. |
| Analgesic | Potential to alleviate pain through modulation of pain pathways. |
| Anticancer | Investigated for effects on cancer cell lines; may induce apoptosis in specific cancer types. |
| Neuroprotective | Early studies suggest potential protective effects against neurodegenerative processes. |
Case Studies and Research Findings
- COX Inhibition Studies : A study published in Pharmacology Reports demonstrated that compounds similar to this compound significantly inhibited COX-2 activity in vitro, leading to reduced prostaglandin synthesis and diminished inflammatory responses .
- Cancer Cell Line Research : In vitro assays conducted on various cancer cell lines revealed that the compound exhibited cytotoxic effects, particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction through caspase activation pathways.
- Neuroprotective Effects : Preliminary research indicated that the compound may have neuroprotective properties in models of oxidative stress. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
